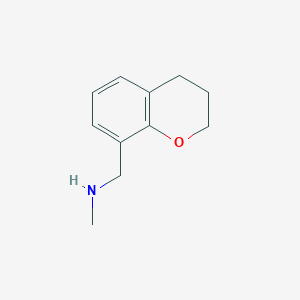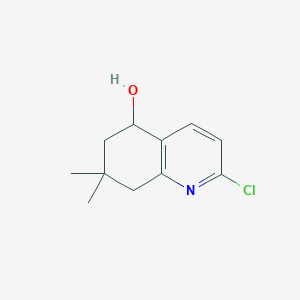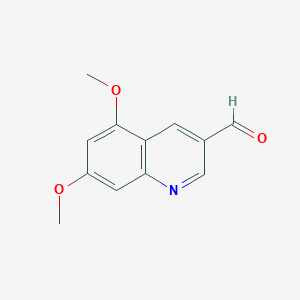
5,7-Dimethoxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
5,7-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxyquinoline-3-carbaldehyde is represented by the InChI code1S/C12H11NO3/c1-15-9-4-11-10 (12 (5-9)16-2)3-8 (7-14)6-13-11/h3-7H,1-2H3 . The molecular weight of this compound is 217.22 g/mol . Physical And Chemical Properties Analysis
5,7-Dimethoxyquinoline-3-carbaldehyde is a powder at room temperature . It has a melting point of 197-198°C .Applications De Recherche Scientifique
Synthesis and Chemistry
5,7-Dimethoxyquinoline-3-carbaldehyde is a compound involved in the synthesis of various quinoline derivatives. Research has shown that quinoline derivatives can be synthesized through various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These compounds are important for their potential applications in biological and medicinal chemistry (Wantulok et al., 2020). Additionally, the compound has been utilized in the synthesis of novel derivatives such as 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, demonstrating its versatility in organic synthesis (Bouarata et al., 2012).
Biological Evaluation and Applications
Quinoline derivatives, including those related to 5,7-Dimethoxyquinoline-3-carbaldehyde, have been evaluated for various biological activities. For instance, certain quinoline-attached furan-2(3H)-ones synthesized from 2-chloroquinoline-3-carbaldehydes demonstrated significant anti-inflammatory and antibacterial properties. These compounds were also noted for their reduced gastrointestinal toxicity and lipid peroxidation, making them potential candidates for pharmaceutical applications (Alam et al., 2011).
Advanced Synthesis Techniques
Advanced synthesis techniques involving 5,7-Dimethoxyquinoline-3-carbaldehyde have been explored, such as microwave-assisted synthesis. This technique has been used to create novel 4H-chromene derivatives bearing 2-aryloxyquinoline, which were evaluated for their antimicrobial activities. The use of microwave irradiation in the synthesis process represents an efficient and innovative approach to chemical synthesis (Sangani et al., 2013).
Chemical Properties and Reactions
The chemical properties and reactions of compounds related to 5,7-Dimethoxyquinoline-3-carbaldehyde have been studied extensively. For example, research on the regioselective demethylation of quinoline derivatives, including 2,7-dimethoxyquinoline-3-carbaldehyde, has provided insights into the chemical behavior of these compounds and their potential applications in further chemical transformations (Belferdi et al., 2016).
Safety And Hazards
The safety information available indicates that 5,7-Dimethoxyquinoline-3-carbaldehyde may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5,7-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-9-4-11-10(12(5-9)16-2)3-8(7-14)6-13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMPEQBRHIIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyquinoline-3-carbaldehyde | |
CAS RN |
363135-56-2 | |
| Record name | 5,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
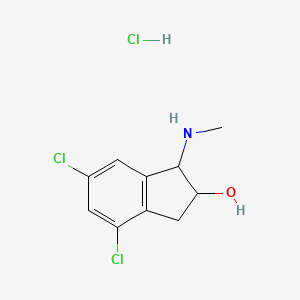
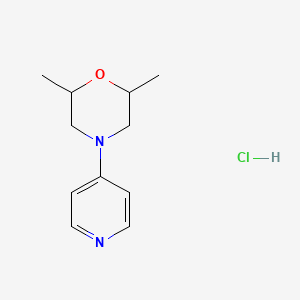
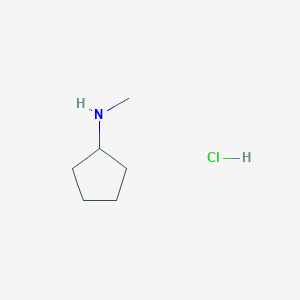

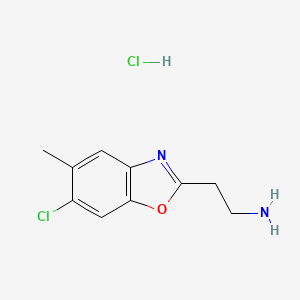
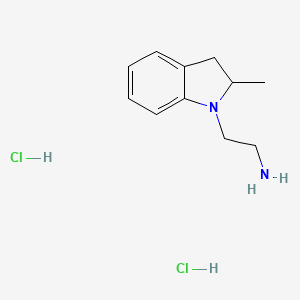
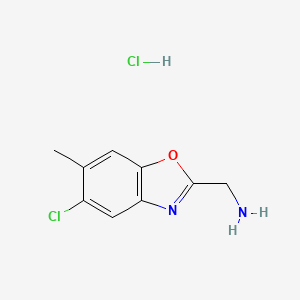
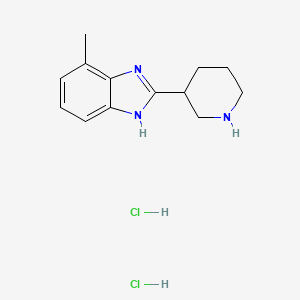
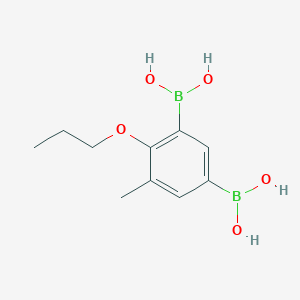
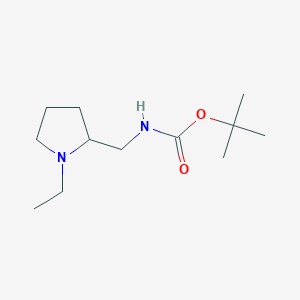
![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)
